molecular formula C20H24O6 B589414 4-O-Methylcedrusin CAS No. 149340-29-4

4-O-Methylcedrusin

Cat. No. B589414
CAS RN: 149340-29-4
M. Wt: 360.406
InChI Key: CDQGQFPAQVLTLZ-HNAYVOBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-O-Methylcedrusin is a natural product found in Croton lechleri with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 4-O-Methylcedrusin has been synthesized using successive protection and deprotection reactions under mild conditions. A key step in this synthesis involves selectively protecting a catechol group as a cyclic carbonate in the presence of an isolated phenol group (S. V. Dyck et al., 2000).

Biological and Pharmacological Research

  • Anti-Inflammatory Potential : In a study investigating the leaves of Backhousia myrtifolia, this compound was identified as a compound with potential anti-inflammatory activity. This was determined by assessing its effects on nitric oxide and tumor necrosis factor-α production in macrophages (Shintu Mathew et al., 2023).
  • Neuroprotective Effects : A related compound, 4-O-methylhonokiol, demonstrated protective effects against lipopolysaccharide-induced memory impairment, suggesting potential neuroprotective applications. This includes the inhibition of neuroinflammation and amyloidogenesis, which are critical in Alzheimer's disease pathogenesis (Young‐Jung Lee et al., 2012).

Herbicide and Pesticide Research

  • Herbicidal Properties : The toxic effects of herbicidal ionic liquids, including derivatives of 2,4-D (which is structurally related to this compound), were studied to understand their impact on biogas-producing microbial communities. This research could provide insights into the environmental and agricultural applications of similar compounds (J. Czarny et al., 2019).

properties

CAS RN

149340-29-4

Molecular Formula

C20H24O6

Molecular Weight

360.406

IUPAC Name

(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol

InChI

InChI=1S/C20H24O6/c1-24-17-6-5-13(10-18(17)25-2)19-15(11-22)14-8-12(4-3-7-21)9-16(23)20(14)26-19/h5-6,8-10,15,19,21-23H,3-4,7,11H2,1-2H3/t15-,19+/m0/s1

InChI Key

CDQGQFPAQVLTLZ-HNAYVOBHSA-N

SMILES

COC1=C(C=C(C=C1)C2C(C3=CC(=CC(=C3O2)O)CCCO)CO)OC

synonyms

4-O-methylcedrusin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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